

Spectroscopic Profile of 5-Amino-2-methylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name:	5-Amino-2-methylisonicotinic acid
CAS No.:	88482-17-1
Cat. No.:	B1289283

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Amino-2-methylisonicotinic acid** (CAS No: 88482-17-1), a key heterocyclic building block in medicinal chemistry and materials science.^[1] This document outlines the theoretical and expected spectroscopic data derived from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the structural elucidation and characterization of this compound. Methodologies for data acquisition and interpretation are presented, underpinned by established principles of spectroscopic analysis.

Introduction: The Significance of 5-Amino-2-methylisonicotinic Acid

5-Amino-2-methylisonicotinic acid, with the molecular formula C₇H₈N₂O₂, is a substituted pyridine derivative.^[1] Its trifunctional nature, featuring an amino group, a methyl group, and a carboxylic acid on the isonicotinic acid core, makes it a versatile intermediate for the synthesis

of a wide array of complex molecules.[1] The precise arrangement of these functional groups governs its reactivity and potential applications in the development of novel pharmaceuticals and functional materials.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic characterization. This guide details the expected spectroscopic signatures that are crucial for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The structural features of **5-Amino-2-methylisonicotinic acid** directly influence its spectroscopic output. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the subsequent NMR analysis.

Caption: Molecular structure of **5-Amino-2-methylisonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Amino-2-methylisonicotinic acid** is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.[1]

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	7.0 - 7.5	Singlet	1H
H-6	7.8 - 8.2	Singlet	1H
-CH ₃	2.3 - 2.6	Singlet	3H
-NH ₂	4.5 - 5.5 (broad)	Singlet	2H
-COOH	11.0 - 13.0 (broad)	Singlet	1H

Causality of Signal Assignments:

- Aromatic Protons (H-3, H-6): The protons on the pyridine ring appear as singlets due to the substitution pattern, which eliminates vicinal coupling. The electron-donating amino group at C-5 and the electron-withdrawing carboxylic acid at C-4 will influence the shielding of these protons.
- Methyl Protons (-CH₃): The methyl group attached to the aromatic ring typically resonates in the range of 2.3-2.6 ppm and appears as a sharp singlet.
- Amino Protons (-NH₂): The protons of the primary amine are expected to produce a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
- Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a downfield chemical shift, often above 11 ppm. This signal is also sensitive to experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in **5-Amino-2-methylisonicotinic acid** will give a distinct signal.

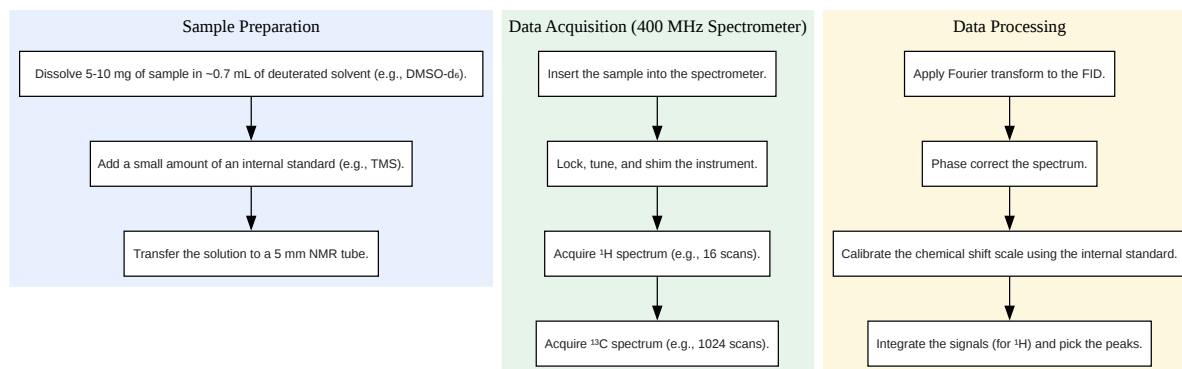
Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	155 - 160
C-3	120 - 125
C-4	145 - 150
C-5	140 - 145
C-6	135 - 140
-CH ₃	20 - 25
-COOH	165 - 170

Causality of Signal Assignments:

- **Aromatic Carbons (C-2 to C-6):** The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the attached functional groups. Carbons directly bonded to nitrogen or electron-withdrawing groups (like C-2, C-4, and C-6) are expected to be more deshielded and appear at a lower field.
- **Methyl Carbon (-CH₃):** The carbon of the methyl group is an aliphatic carbon and will resonate at a high field (upfield).
- **Carboxylic Acid Carbon (-COOH):** The carbonyl carbon of the carboxylic acid group is significantly deshielded due to the electronegativity of the oxygen atoms and will appear at a very low field.

Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Amino-2-methylisonicotinic acid** is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-H bonds, as well as the pyridine ring vibrations.^[1]

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3300	N-H stretch	Primary Amine
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
3100 - 3000	C-H stretch (aromatic)	Pyridine Ring
2980 - 2850	C-H stretch (aliphatic)	Methyl Group
1710 - 1680	C=O stretch	Carboxylic Acid
1650 - 1580	N-H bend	Primary Amine
1600 - 1450	C=C and C=N stretch	Pyridine Ring

Causality of Band Assignments:

- **N-H and O-H Stretching:** The N-H stretching of the amino group typically appears as two bands in the 3500-3300 cm⁻¹ region. The O-H stretching of the carboxylic acid gives a very broad absorption band due to hydrogen bonding, often overlapping with the C-H stretching region.
- **C=O Stretching:** The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700 cm⁻¹.
- **Fingerprint Region (< 1500 cm⁻¹):** This region contains complex vibrations, including C-N and C-C stretching, as well as various bending vibrations of the substituted pyridine ring, which are unique to the molecule's overall structure.

Experimental Protocol for IR Data Acquisition (ATR)

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample onto the ATR crystal.

- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Sample Scan: Record the IR spectrum of the sample.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[\[1\]](#)

Expected Mass Spectrometry Data:

- Molecular Weight: 152.15 g/mol [\[1\]](#)
- Molecular Formula: C₇H₈N₂O₂
- Expected Molecular Ion Peak [M+H]⁺: m/z 153.06

Fragmentation Analysis: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation of this ion could occur through characteristic losses:

- Loss of H₂O (18 Da): From the carboxylic acid group.
- Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids.
- Loss of NH₃ (17 Da): From the amino group.

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for the analysis of such compounds.



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Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted ^1H and ^{13}C NMR chemical shifts, characteristic IR absorption frequencies, and expected mass spectrometric fragmentation, provide a robust framework for the structural verification of **5-Amino-2-methylisonicotinic acid**. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. This comprehensive information is vital for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

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Sources

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